molecular formula C14H20N2O2S2 B2953253 4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705873-13-7

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2953253
CAS No.: 1705873-13-7
M. Wt: 312.45
InChI Key: XLMOQRGZDZOIAA-UHFFFAOYSA-N
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Description

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a morpholine ring, a thiophene ring, and a thiazepane ring

Mechanism of Action

Target of Action

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential pharmaceutical applications . The primary targets of this compound are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in lipid metabolism and signaling, with MGL responsible for the hydrolysis of monoacylglycerols into glycerol and fatty acids, and FAAH involved in the breakdown of fatty acid amides.

Mode of Action

The compound interacts with its targets (MGL and FAAH) by inhibiting their enzymatic activity . This inhibition alters the normal metabolic pathways of lipids and fatty acid amides, leading to changes in cellular signaling and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the morpholine and thiophene groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-methyl-N-(1-(morpholine-4-carbonyl)-2-thiophen-2-yl-vinyl)-benzamide
  • 4-(morpholine-4-carbonyl)-2-(thiophen-2-yl)quinoline

Uniqueness

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of a morpholine ring, a thiophene ring, and a thiazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMOQRGZDZOIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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